O,N-Diethyl-N-nitrosohydroxylamine
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Overview
Description
O,N-Diethyl-N-nitrosohydroxylamine: is an organic compound with the molecular formula C4H10N2O2. It is a nitroso derivative of hydroxylamine, characterized by the presence of both ethyl and nitroso groups. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O,N-Diethyl-N-nitrosohydroxylamine typically involves the reaction of diethylamine with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitroso compound. The general reaction can be represented as follows: [ \text{(C2H5)2NH + HNO2 → (C2H5)2NNO + H2O} ]
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O,N-Diethyl-N-nitrosohydroxylamine can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced to form diethylhydroxylamine.
Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of nitroso derivatives and other oxidized products.
Reduction: Formation of diethylhydroxylamine.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: O,N-Diethyl-N-nitrosohydroxylamine is used as a reagent in organic synthesis, particularly in the preparation of nitroso compounds and as an intermediate in various chemical reactions.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound’s reactivity and unique properties make it a candidate for research in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which O,N-Diethyl-N-nitrosohydroxylamine exerts its effects involves the interaction of the nitroso group with various molecular targets. The compound can act as a source of nitroso groups, which can participate in various chemical reactions, including nitrosation and oxidation. The molecular pathways involved may include the formation of reactive intermediates that can interact with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
N,N-Diethylhydroxylamine: Similar in structure but lacks the nitroso group.
N,N-Dimethyl-N-nitrosohydroxylamine: Similar nitroso derivative with methyl groups instead of ethyl groups.
N-Methyl-N-nitrosohydroxylamine: Contains a single methyl group and a nitroso group.
Uniqueness: O,N-Diethyl-N-nitrosohydroxylamine is unique due to the presence of both ethyl and nitroso groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and research.
Properties
CAS No. |
56235-95-1 |
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Molecular Formula |
C4H10N2O2 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
N-ethoxy-N-ethylnitrous amide |
InChI |
InChI=1S/C4H10N2O2/c1-3-6(5-7)8-4-2/h3-4H2,1-2H3 |
InChI Key |
QNOLKZYYKHPKJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(N=O)OCC |
Origin of Product |
United States |
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